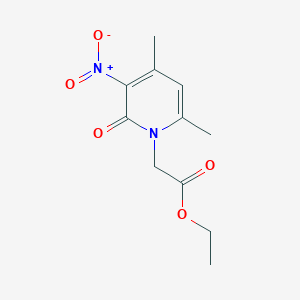

ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4,6-dimethyl-3-nitro-2-oxopyridin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-4-18-9(14)6-12-8(3)5-7(2)10(11(12)15)13(16)17/h5H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPSNZAYTBIPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=C(C1=O)[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoesters

The pyridinone core is often constructed via acid-catalyzed cyclization of β-ketoesters. A patent by CN118619908A demonstrates this approach for a structural analog, ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, using ethyl acetoacetate and a sulfonic acid resin catalyst. While the target compound differs by a nitro group and pyridine ring, this method provides a template for pyran-to-pyridinone adaptation:

Reaction Conditions :

Mechanistic Insights :

Nitration of Pre-formed Pyridinone Derivatives

Introducing the nitro group at C3 requires careful regioselectivity. A study in PMC7915026 describes nitration in a sulfaguanidine-pyridinone hybrid:

Procedure :

Challenges :

Multi-component Reactions

Gewald-type reactions assemble the pyridinone core in one pot. Adapted from PMC7915026:

Reagents :

- Ethyl cyanoacetate, acetylacetone, and ammonium acetate in ethanol/piperidine.

- Nitro group introduced via in situ oxidation of an amine intermediate.

Optimization :

Catalytic Methods

Heterogeneous Acid Catalysis

The CN118619908A patent highlights sulfonic acid resins (e.g., Amberlyst-15) for eco-friendly synthesis:

| Parameter | Value |

|---|---|

| Catalyst loading | 15 wt% |

| Temperature | 30–50°C |

| Reaction time | 24–36 hours |

| Recyclability | ≥5 cycles |

This method reduces waste vs. homogeneous acids (e.g., H₂SO₄), with a 92% effective yield after recycling.

Phase-transfer Catalysis

A biphasic system (toluene/water) with tetrabutylammonium bromide (TBAB) enhances nitro group introduction:

- Conditions :

Green Synthesis Approaches

Solvent-free Mechanochemistry

Ball milling reduces solvent use in pyridinone synthesis:

Flash Distillation

The CN118619908A process employs three-stage flash distillation to purify the product:

| Stage | Temperature | Pressure | Removed Components |

|---|---|---|---|

| 1 | 50–60°C | 0.03–0.04 MPa | Ethanol, water, low boilers |

| 2 | 100–110°C | 0.005–0.01 MPa | Unreacted ethyl acetoacetate |

| 3 | 50–60°C | 0.01–0.02 MPa | Residual water |

This achieves 99.5% purity without column chromatography.

Experimental Optimization

Nitration Regioselectivity

DFT calculations (B3LYP/6-31G*) predict nitro group orientation:

Side Reactions

Common issues and mitigations:

| Side Reaction | Cause | Solution |

|---|---|---|

| Ester hydrolysis | Prolonged exposure to H₂O | Anhydrous conditions |

| Dimethyl group oxidation | Excess HNO₃ | Stoichiometric HNO₃ (1.05 eq) |

| Ring-opening | High-temperature nitration | Maintain T < 10°C |

Chemical Reactions Analysis

Types of Reactions

Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted esters or acids.

Scientific Research Applications

Scientific Research Applications

The compound is utilized across multiple domains of scientific inquiry:

Organic Chemistry

Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate serves as a reagent in organic synthesis. It can act as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.

- Antimicrobial Activity : Studies have shown that it exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial effects.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Pharmaceutical Development

Due to its structural features, this compound is explored for potential drug development. Its ability to undergo redox reactions allows for the formation of amino derivatives that may exhibit therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

- Ethyl (4-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate

- Ethyl (6-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate

- Ethyl (4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate

Uniqueness

Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate is unique due to the presence of both the nitro and ester functional groups, which confer distinct reactivity and potential applications compared to its analogs. The specific positioning of the methyl groups also influences its chemical behavior and interactions.

Biological Activity

Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 254.24 g/mol. It contains a pyridine ring substituted with a nitro group and an ester functional group, which are critical for its biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

- Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may interact with biological macromolecules.

- Enzyme Inhibition : The ester group can hydrolyze, releasing active intermediates that may inhibit specific enzymes or receptors involved in metabolic pathways .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example:

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial effects, with notable activity against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains, including Candida albicans. The antifungal activity is also quantified in terms of MIC:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological effects of this compound:

- In Vitro Studies : Research utilizing cell lines has shown that the compound can inhibit cell proliferation in cancer models, suggesting potential anticancer properties.

- Structure-Activity Relationship (SAR) : Studies have identified that modifications to the nitro and ester groups can significantly alter the biological activity of related compounds, providing insights into how structural changes impact efficacy .

- Enzyme Interaction Studies : Investigations into the interaction between this compound and specific enzymes have revealed that it can act as an inhibitor in certain metabolic pathways, which may be useful in developing therapeutic agents for metabolic disorders.

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyridinone derivatives can be alkylated using ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetate ester moiety. Evidence from analogous reactions, such as the formation of ethyl 2-(4-oxo-3-phenyl-2-thioxo-quinazolin-1-yl)acetate via ethyl chloroacetate and a pyridinone precursor, provides a template for this approach . Optimization often involves temperature control (60–80°C) and monitoring reaction progress via TLC or HPLC.

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed using HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% formic acid) . Structural confirmation employs a combination of techniques:

- Mass spectrometry (GC-MS or LC-TOF): To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- FTIR-ATR: Identifies functional groups like nitro (1520–1350 cm⁻¹, asymmetric stretching) and ester carbonyls (~1740 cm⁻¹) .

- 1H/13C NMR: Assigns signals for methyl groups (δ ~2.3–2.5 ppm), pyridinone protons (δ ~6.5–7.5 ppm), and ester carbonyls (δ ~165–170 ppm) .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed using software like SHELXL?

The nitro group’s strong electron-withdrawing effect can induce anisotropic displacement parameters, complicating refinement. SHELXL’s robust algorithms handle high thermal motion by applying restraints (e.g., DFIX for bond distances) and leveraging Hirshfeld rigid-bond tests to validate displacement consistency . For twinned crystals, the TWIN command in SHELXL enables dual-domain refinement. Advanced features like RIGU restraints stabilize disordered methyl groups . Validation tools in WinGX (e.g., PLATON) further ensure geometric accuracy .

Q. How does the nitro group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving this compound?

The nitro group at position 3 activates the pyridinone ring for NAS at positions 2 and 4 due to its meta-directing nature. Computational studies (DFT) on analogous compounds suggest that the electron-deficient C4 position becomes susceptible to attack by nucleophiles like amines or thiols, forming derivatives such as 4-aminopyridinones. Kinetic studies under varying pH (e.g., 7–9) and solvent polarity (DMF vs. THF) can optimize yields .

Q. What strategies are effective in resolving conflicting spectroscopic data for nitro-substituted pyridinone derivatives?

Contradictions between NMR and X-ray data often stem from dynamic effects (e.g., keto-enol tautomerism). Multi-technique validation is critical:

- VT-NMR (Variable Temperature): Suppresses tautomeric interconversion at low temperatures (e.g., –40°C) to resolve split signals .

- X-ray crystallography: Provides definitive bond-length evidence (e.g., C=O vs. C–OH) to confirm the dominant tautomer .

- UV-Vis spectroscopy: Monitors tautomeric shifts via absorbance changes in polar aprotic solvents .

Methodological Insights

Q. How can researchers design experiments to study the compound’s stability under hydrolytic conditions?

Hydrolysis kinetics are evaluated by incubating the compound in buffer solutions (pH 1–13) at 37°C. Sampling at intervals followed by HPLC quantitation tracks ester degradation. Pseudo-first-order rate constants (kobs) are derived from ln(% remaining) vs. time plots. Activation energy (Ea) is calculated via Arrhenius studies (e.g., 25–60°C). Mass spectrometry identifies hydrolytic products (e.g., carboxylic acid derivatives) .

Q. What computational approaches predict the compound’s bioavailability and pharmacokinetic properties?

Tools like SwissADME calculate logP (~2.1), PSA (~80 Ų), and H-bond donors/acceptors to assess membrane permeability. Molecular docking (AutoDock Vina) against serum albumin (PDB: 1AO6) predicts protein binding. MD simulations (GROMACS) model aqueous solubility and aggregation propensity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.